1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea
Description
1-((5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic urea derivative featuring a pyrazole core substituted with a furan ring and a 4-methoxybenzyl group. The compound’s structure combines a 1-methyl-1H-pyrazol-3-ylmethyl scaffold linked to a urea moiety, with a furan-2-yl group at the pyrazole’s 5-position and a 4-methoxybenzyl group on the urea’s nitrogen.
Properties
IUPAC Name |
1-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-22-16(17-4-3-9-25-17)10-14(21-22)12-20-18(23)19-11-13-5-7-15(24-2)8-6-13/h3-10H,11-12H2,1-2H3,(H2,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHSUZIRUZLGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NCC2=CC=C(C=C2)OC)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and 1-methyl-1H-pyrazol-3-yl intermediates, which are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrazole ring.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the pyrazole ring can produce various pyrazoline compounds.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a furan ring, a pyrazole ring, and a methoxybenzyl group. The synthesis typically involves multi-step organic reactions:
- Furan and Pyrazole Synthesis : The furan ring is synthesized from furfural, while the pyrazole is formed from hydrazine and diketones.
- Coupling Reaction : The intermediates are coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
This multi-step synthesis ensures the formation of the target compound with specific functional groups that contribute to its biological activity.
Chemistry
1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea serves as a building block for synthesizing more complex molecules. It can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, making it versatile for developing new compounds with desired properties.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Conversion of furan to derivatives | Potassium permanganate |
| Reduction | Modification of pyrazole functional groups | Lithium aluminum hydride |
| Substitution | Introducing new substituents on methoxybenzyl group | Sodium methoxide |
Biology
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies show that derivatives of pyrazole compounds exhibit significant antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Research indicates that similar compounds can inhibit inflammatory pathways, suggesting potential therapeutic use in inflammatory diseases.
A notable study demonstrated that derivatives of this compound showed promising results in inhibiting the growth of bacterial strains, highlighting its potential as an antimicrobial agent .
Medicine
The unique structural features of this compound make it a candidate for drug development. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity:
- Enzyme Inhibition : The furan and pyrazole rings can inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The benzamide moiety may interact with protein receptors, influencing signal transduction pathways.
Case studies have shown that modifications to this compound can enhance its potency against cancer cell lines, indicating its potential application in oncology .
Case Studies
Several studies have explored the applications of this compound:
- Antimicrobial Activity : A study published in Pharmaceutical Research evaluated the antimicrobial efficacy of various pyrazole derivatives, including those related to this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related compounds in animal models. The findings suggested that these compounds could effectively reduce inflammation markers, supporting their potential therapeutic use .
Mechanism of Action
The mechanism of action of 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Urea Linkage: All compounds retain the urea group, enabling hydrogen-bond interactions.
- Heterocyclic Cores : The pyrazole-furan system in the target contrasts with pyridine (15a) or thiadiazole () cores. Furan’s oxygen atom may engage in lone-pair interactions absent in purely hydrocarbon rings .
- Planarity: notes that fluorophenyl-substituted analogs exhibit near-planar conformations except for perpendicular aryl groups. The target’s furan ring may adopt a similar orientation, influencing packing in crystalline states .
Crystallographic and Computational Analysis
- Software Tools : Programs like SHELX () and ORTEP-3 () are widely used for structural determination. The target’s crystal structure, if analyzed, would likely employ these tools .
- Hydrogen-Bonding Patterns : emphasizes graph-set analysis for H-bond networks. The target’s urea group could form N–H···O bonds with adjacent molecules, similar to patterns observed in and .
Physicochemical and Functional Properties
- Solubility: The 4-methoxybenzyl group may improve solubility in polar solvents compared to non-polar substituents (e.g., fluorophenyl in ) .
Biological Activity
The compound 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N4O3, with a molecular weight of 314.34 g/mol. Key structural features include a furan ring, a pyrazole moiety, and a methoxybenzyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O3 |
| Molecular Weight | 314.34 g/mol |
| Density | 1.28 g/cm³ (predicted) |
| Boiling Point | 329.6 °C (predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The furan and pyrazole rings are believed to play significant roles in these interactions, potentially inhibiting enzymatic activity or modulating receptor function .
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrazole derivatives ranged from 0.0039 to 0.025 mg/mL against these pathogens .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Furthermore, it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Case Studies
- Antimicrobial Screening : A study evaluated the antibacterial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited potent antibacterial effects with MIC values significantly lower than standard antibiotics .
- Anticancer Studies : In another investigation, the compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The mechanism was linked to the modulation of key oncogenic pathways .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during Suzuki coupling to balance reaction rate and side-product formation .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for urea formation to enhance nucleophilicity .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Advanced: How does the electronic environment of the pyrazole ring influence the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer:
The pyrazole ring’s electronic properties are modulated by:
- Substituent Effects : The electron-donating methyl group at N1 increases ring electron density, enhancing susceptibility to electrophilic attack at C4. The furan-2-yl group at C5 introduces conjugation, stabilizing resonance structures and directing reactivity toward the methylene bridge .
- Experimental Validation :
- Hammett Studies : Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to quantify electronic effects on reaction rates .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in nucleophilic substitution .
Basic: What analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm substituent integration (e.g., methoxy singlet at δ 3.8 ppm, furan protons at δ 6.3–7.4 ppm) .
- ¹³C NMR : Identify carbonyl signals (urea C=O at ~155 ppm) and pyrazole/furan carbons .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) to verify molecular formula .
- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced: What experimental approaches can elucidate the compound's mechanism of action against biological targets like carbonic anhydrase?
Methodological Answer:
- Enzyme Inhibition Assays :
- Fluorometric Assays : Monitor CO₂ hydration activity of carbonic anhydrase isoforms (e.g., CA-II, CA-IX) in the presence of the compound .
- IC₅₀ Determination : Compare dose-response curves with acetazolamide (reference inhibitor) .
- Structural Studies :
- X-ray Crystallography : Co-crystallize the compound with CA-II to identify binding interactions (e.g., urea coordination to Zn²⁺) .
- Molecular Dynamics Simulations : Predict binding stability and residence time in the active site .
Basic: What are the critical challenges in achieving regioselectivity during the functionalization of the pyrazole core?
Methodological Answer:
- Competing Reactivity : The N1-methyl group directs electrophiles to C4, but steric hindrance from the furan-2-yl group at C5 may reduce accessibility .
- Mitigation Strategies :
- Protecting Groups : Temporarily block C5 with a trimethylsilyl group during C4 functionalization .
- Catalytic Control : Use Pd-catalyzed C–H activation to selectively modify C4 under mild conditions .
Advanced: How do structural modifications (e.g., substituting the methoxy group with halogens) affect the compound's pharmacokinetic properties?
Methodological Answer:
- Case Study : Replace the 4-methoxy group with fluorine (electron-withdrawing) or chlorine (bulkier halogen):
- Lipophilicity : Measure logP values (e.g., chloro substitution increases logP by ~0.5, enhancing membrane permeability) .
- Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to compare oxidative degradation rates .
- In Vivo Correlation : Administer analogs in rodent models and quantify plasma half-life (t₁/₂) and AUC via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
